N-(2-iodophenyl)-N-methylbut-2-enamide
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Overview
Description
N-(2-iodophenyl)-N-methylbut-2-enamide: is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a methyl group and a but-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-iodophenyl)-N-methylbut-2-enamide typically involves the reaction of 2-iodoaniline with but-2-enamide under specific conditions. One common method includes the use of a palladium catalyst in the presence of a base such as tetrabutylammonium fluoride (TBAF). The reaction proceeds through a series of steps including the formation of an intermediate, which then undergoes cyclization to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of high-throughput screening methods can aid in identifying the most efficient catalysts and reaction conditions for large-scale production .
Chemical Reactions Analysis
Types of Reactions: N-(2-iodophenyl)-N-methylbut-2-enamide can undergo various chemical reactions including:
Oxidation: The iodine atom can be oxidized to form hypervalent iodine compounds.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hypervalent iodine compounds, while reduction can produce amines .
Scientific Research Applications
Chemistry: N-(2-iodophenyl)-N-methylbut-2-enamide is used as a building block in organic synthesis. Its unique structure allows for the formation of various heterocyclic compounds through cyclization reactions .
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties .
Medicine: The compound and its derivatives are investigated for potential therapeutic applications. For instance, they may serve as lead compounds in drug discovery programs targeting specific diseases .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science .
Mechanism of Action
The mechanism of action of N-(2-iodophenyl)-N-methylbut-2-enamide involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to proteins or enzymes. Additionally, the but-2-enamide moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with biological targets .
Comparison with Similar Compounds
- N-(2-iodophenyl)-N-methylbutyramide
- N-(2-iodophenyl)-N-methylpivalamide
- N-(2-iodophenyl)-N-methylmethacrylamide
Uniqueness: The iodine atom also plays a crucial role in its chemical behavior, making it a valuable compound in synthetic and medicinal chemistry .
Properties
CAS No. |
918334-75-5 |
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Molecular Formula |
C11H12INO |
Molecular Weight |
301.12 g/mol |
IUPAC Name |
N-(2-iodophenyl)-N-methylbut-2-enamide |
InChI |
InChI=1S/C11H12INO/c1-3-6-11(14)13(2)10-8-5-4-7-9(10)12/h3-8H,1-2H3 |
InChI Key |
OEALSYUUNPNVOU-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(=O)N(C)C1=CC=CC=C1I |
Origin of Product |
United States |
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